molecular formula C8H7F3N2O3 B8550814 3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B8550814
M. Wt: 236.15 g/mol
InChI Key: UMUCVQPUKHGIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino and methoxy groups can form hydrogen bonds with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C8H7F3N2O3

Molecular Weight

236.15 g/mol

IUPAC Name

3-amino-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7F3N2O3/c1-16-6-3(8(9,10)11)2-4(12)5(13-6)7(14)15/h2H,12H2,1H3,(H,14,15)

InChI Key

UMUCVQPUKHGIIH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(F)(F)F)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(2,5-Dimethyl-pyrrol-1-yl)-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid (2.1 g, 6.68 mmol) was dissolved in EtOH (40 ml) and water (20 ml). To this mixture was added TEA (2.79 ml, 20.05 mmol) followed by hydroxylamine hydrochloride (4.64 g, 66.8 mmol). The resulting mixture was heated at reflux for 5 hours. After cooling to RT, the mixture was diluted with EtOAc (100 ml) and washed with aqueous HCl (1M, 100 ml). The aqueous phase was back extracted with EtOAc (100 ml) and the combined organic phases washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo to afford the product as an orange solid. The material can be used crude or recrystallised from isohexane-EtOAc (10:1) LC-MS Rt=1.0 min [M+H]+ 237 (Method 2 minLC_v003)
Name
3-(2,5-Dimethyl-pyrrol-1-yl)-6-methoxy-5-trifluoromethyl-pyridine-2-carboxylic acid
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
2.79 mL
Type
reactant
Reaction Step Two
Quantity
4.64 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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